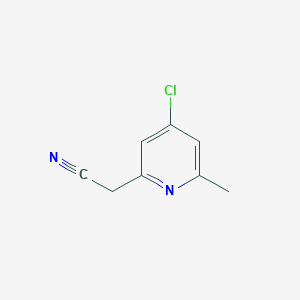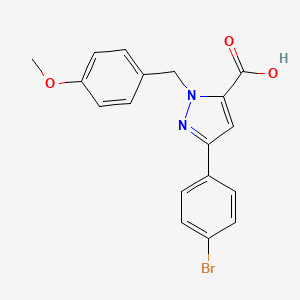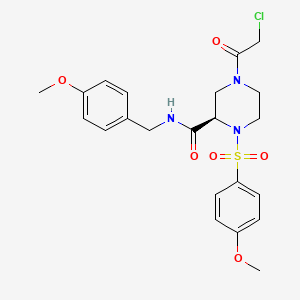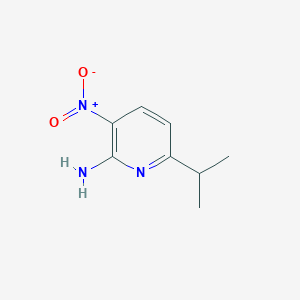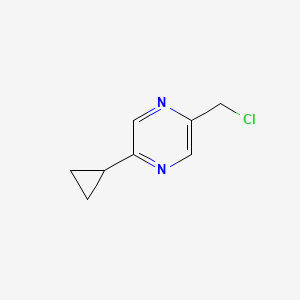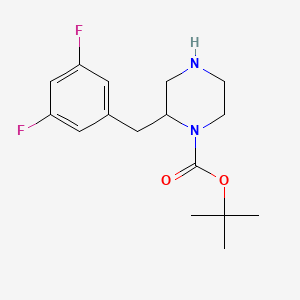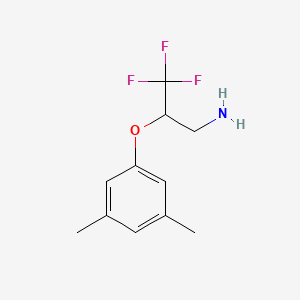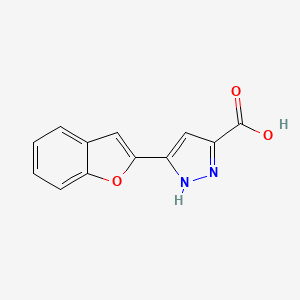
5-(benzofuran-2-yl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(benzofuran-2-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that incorporates both benzofuran and pyrazole moieties. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The incorporation of a pyrazole ring further enhances its potential for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzofuran-2-yl)-1H-pyrazole-3-carboxylic acid typically involves the construction of the benzofuran ring followed by the formation of the pyrazole ring. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The pyrazole ring can then be constructed through a reaction with hydrazine derivatives.
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-assisted synthesis (MWI) to enhance reaction rates and yields. This method has been shown to be effective in producing benzofuran derivatives with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-(benzofuran-2-yl)-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction can produce benzofuran-2-yl alcohols.
Scientific Research Applications
5-(benzofuran-2-yl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a candidate for drug development.
Medicine: Its anti-tumor and antibacterial properties are being explored for therapeutic applications.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(benzofuran-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors involved in oxidative stress and inflammation . The pyrazole ring can enhance binding affinity to specific protein targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-carboxylic acid: Shares the benzofuran core but lacks the pyrazole ring.
1H-pyrazole-3-carboxylic acid: Contains the pyrazole ring but lacks the benzofuran moiety.
Uniqueness
5-(benzofuran-2-yl)-1H-pyrazole-3-carboxylic acid is unique due to the combination of benzofuran and pyrazole rings, which confer a broad spectrum of biological activities and potential applications. This dual-ring structure enhances its versatility compared to compounds containing only one of these rings.
Properties
Molecular Formula |
C12H8N2O3 |
|---|---|
Molecular Weight |
228.20 g/mol |
IUPAC Name |
5-(1-benzofuran-2-yl)-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H8N2O3/c15-12(16)9-6-8(13-14-9)11-5-7-3-1-2-4-10(7)17-11/h1-6H,(H,13,14)(H,15,16) |
InChI Key |
VLIOJMLCVQVUKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NN3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



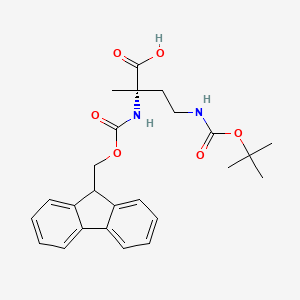
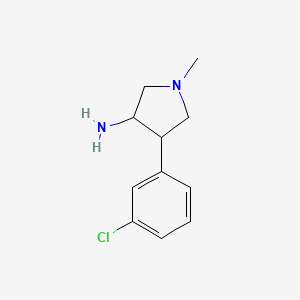
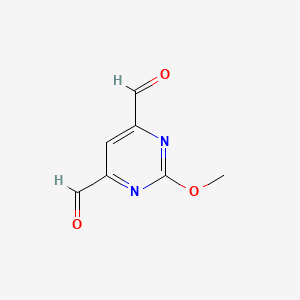
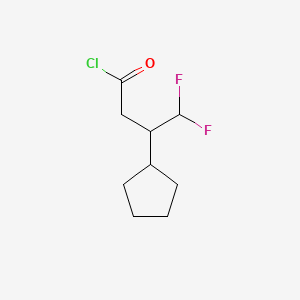
![3,4-dihydro-2H-naphtho[2,3-b][1,4]dioxepin-3-ol](/img/structure/B14862308.png)
